1,1'-(4,6-Dinitro-1,3-phenylene)bis(aziridine)
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Overview
Description
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) is a compound that belongs to the class of aziridines, which are three-membered cyclic organic heterocyclic compounds containing one nitrogen atom in the ring. This compound is characterized by the presence of two aziridine groups attached to a 4,6-dinitro-1,3-phenylene moiety. Aziridines are known for their high ring strain, which makes them highly reactive and valuable intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) typically involves the reaction of 4,6-dinitro-1,3-phenylenediamine with aziridine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the aziridine rings. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is typically purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles, leading to the formation of amines or other nitrogen-containing compounds.
Oxidation and Reduction Reactions: The nitro groups on the phenylene moiety can undergo oxidation or reduction reactions, resulting in the formation of different functional groups.
Substitution Reactions: The compound can participate in substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or catalytic hydrogenation are used for oxidation and reduction reactions.
Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.
Major Products Formed
Amines: Formed from nucleophilic ring-opening reactions.
Hydroxylamines and Amines: Formed from reduction of nitro groups.
Substituted Phenylene Compounds: Formed from substitution reactions
Scientific Research Applications
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) has several scientific research applications:
Polymer Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules and pharmaceuticals.
Material Science: Utilized in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents.
Mechanism of Action
The mechanism of action of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) involves the high reactivity of the aziridine rings. The ring strain makes the aziridine groups highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro groups on the phenylene moiety can undergo redox reactions, further contributing to the compound’s reactivity. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) can be compared with other aziridine and azetidine compounds:
Aziridine: Similar in structure but lacks the dinitro-phenylene moiety, making it less reactive in certain reactions.
Azetidine: A four-membered ring compound with similar reactivity but different ring strain and stability.
N-Methylaziridine: An aziridine derivative with a methyl group, which affects its reactivity and stability.
The uniqueness of Aziridine,1,1-(4,6-dinitro-1,3-phenylene)bis-(9ci) lies in its combination of aziridine rings and dinitro-phenylene moiety, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
27091-25-4 |
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Molecular Formula |
C10H10N4O4 |
Molecular Weight |
250.21 g/mol |
IUPAC Name |
1-[5-(aziridin-1-yl)-2,4-dinitrophenyl]aziridine |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)9-6-10(14(17)18)8(12-3-4-12)5-7(9)11-1-2-11/h5-6H,1-4H2 |
InChI Key |
XRZSIFWILGJUOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])N3CC3 |
Origin of Product |
United States |
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